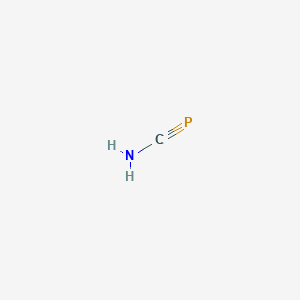
1-Phosphanylidynemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phosphanylidynemethanamine is an organophosphorus compound with the molecular formula CH₃NP It is a unique compound due to its structure, which includes a phosphorus-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phosphanylidynemethanamine can be synthesized through several methods. One common method involves the reaction of phosphine with methyleneamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and precise control of reaction parameters are crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Phosphanylidynemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phosphorus-nitrogen bond can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides can react with this compound under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphanylidynemethanamines.
Aplicaciones Científicas De Investigación
1-Phosphanylidynemethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-phosphanylidynemethanamine involves its ability to form stable complexes with various substrates. The phosphorus-nitrogen double bond plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with molecular targets through coordination bonds, influencing various pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Phosphine: A simpler compound with a phosphorus-hydrogen bond.
Methyleneamine: Contains a nitrogen-carbon double bond.
Phosphanylidene compounds: Similar structure but with different substituents.
Uniqueness
1-Phosphanylidynemethanamine is unique due to its phosphorus-nitrogen double bond, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organophosphorus compounds.
Propiedades
Número CAS |
56764-36-4 |
|---|---|
Fórmula molecular |
CH2NP |
Peso molecular |
59.007 g/mol |
Nombre IUPAC |
phosphanylidynemethanamine |
InChI |
InChI=1S/CH2NP/c2-1-3/h2H2 |
Clave InChI |
BGWAQXANRCACAW-UHFFFAOYSA-N |
SMILES canónico |
C(#P)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)
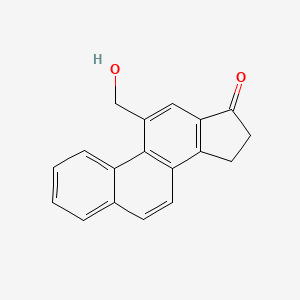
![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
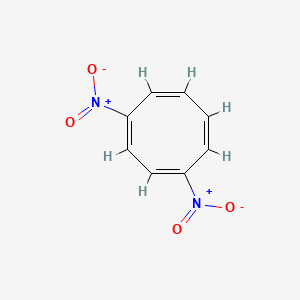
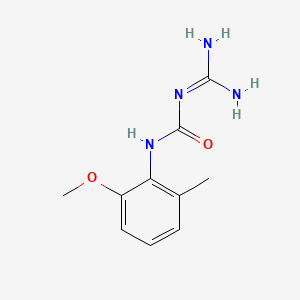
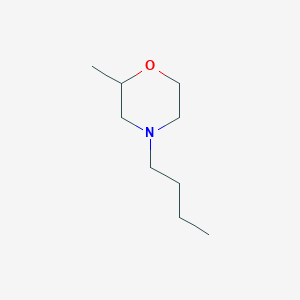
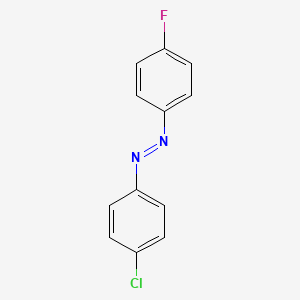
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
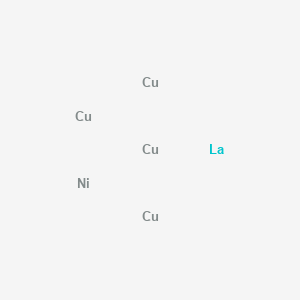
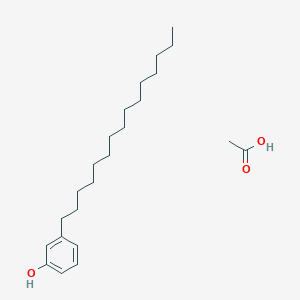
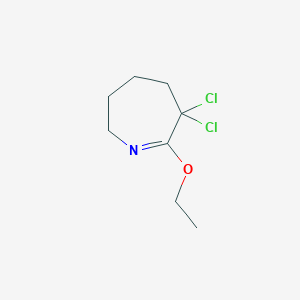
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
